molecular formula C13H18ClNO B6074141 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

Cat. No.: B6074141
M. Wt: 239.74 g/mol
InChI Key: LURKKKJXLOBRDS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups, an alkyne, and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11-6-7-13(10-12(11)2)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURKKKJXLOBRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC#CCNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the phenoxy derivative. This intermediate is then subjected to further reactions to introduce the alkyne and amine functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for its pharmacological properties.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the alkyne and amine groups may participate in binding or catalytic processes. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenol: A precursor in the synthesis of the compound.

    N-Methylbut-2-yn-1-amine: Shares the alkyne and amine functionalities.

    Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.

Uniqueness

4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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